molecular formula C13H27ClN2O2 B2443197 tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride CAS No. 1909313-44-5

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B2443197
CAS No.: 1909313-44-5
M. Wt: 278.82
InChI Key: LJKDYGCFZSOSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is a key synthetic intermediate in organic chemistry and pharmaceutical research . Its piperidine scaffold, a common feature in bioactive molecules, makes it a valuable building block for discovering new therapeutic agents, particularly as a core structure in the development of Polycyclic TLR7/8 antagonists for the treatment of immune disorders . The tert-butyl carbamate (Boc) group serves as a critical protecting group for amines, enabling complex multi-step synthetic sequences that are essential in modern drug discovery . This compound is offered For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKDYGCFZSOSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the 4,6-dimethylpiperidine intermediate. This can be achieved through the hydrogenation of 4,6-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Carbamate Formation: : The piperidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine. This step forms the tert-butyl carbamate derivative.

  • Hydrochloride Salt Formation: : Finally, the tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the carbamate group.

    Substitution Products: Various substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive piperidine compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate hydrochloride
  • tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)ethyl]carbamate hydrochloride
  • tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)propyl]carbamate hydrochloride

Uniqueness

Compared to similar compounds, tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride (CAS Number: 1909313-44-5) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine structure, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C13H27ClN2O2
  • Molecular Weight : 278.82 g/mol
  • Purity : Typically reported at 95% in commercial preparations.

Carbamate compounds, including this compound, are known to exhibit diverse biological properties. They can act as enzyme inhibitors and serve as intermediates in the synthesis of biologically active compounds. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential roles in modulating enzymatic activity and influencing pharmacokinetics.

Biological Activity Overview

  • Enzyme Inhibition :
    • Carbamates have been documented to inhibit enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially beneficial in conditions like Alzheimer's disease.
    • Preliminary studies indicate that related compounds exhibit moderate inhibitory effects on β-secretase, an enzyme involved in amyloid precursor protein processing, which is critical in Alzheimer's pathology .
  • Neuroprotective Effects :
    • Research has shown that compounds similar to tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This neuroprotective effect is attributed to the reduction of pro-inflammatory cytokines such as TNF-α and oxidative stress markers .
  • Pharmacokinetics and Bioavailability :
    • The unique structure of this compound may influence its absorption and distribution within biological systems. Studies are needed to elucidate the pharmacokinetic profile and bioavailability in vivo.

Study 1: Inhibition of AChE

A study assessing the inhibitory effects of various carbamates on AChE found that certain structural modifications enhance potency. While specific data on this compound is limited, related compounds demonstrated IC50 values in the low micromolar range .

Study 2: Neuroprotective Properties

In vitro studies indicated that related carbamate derivatives could prevent astrocyte cell death induced by Aβ1-42 through inhibition of β-secretase activity and reduction of oxidative stress markers. The effectiveness varied based on structural modifications, suggesting that further investigation into tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate's efficacy is warranted .

Data Table: Comparison of Biological Activities

Compound NameEnzyme TargetIC50 (nM)Neuroprotective Effect
M4 (related compound)AChE15.4Moderate
M4 (related compound)β-secretase15.4Significant reduction in cell death
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride in laboratory settings?

  • Methodological Answer : While the compound is classified as having "no known hazard" under GHS criteria , standard laboratory precautions should be followed. Use personal protective equipment (PPE) including chemical-resistant gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with copious water for ≥15 minutes. Work in a fume hood to minimize inhalation risks, and ensure proper ventilation. Always consult safety data sheets (SDS) for compound-specific guidelines .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify structural integrity.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Chromatography : Utilize reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the key physical and chemical properties relevant to experimental design?

  • Answer : Critical properties include:

  • Molecular Weight : ~280–300 g/mol (exact value depends on substituents) .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Pre-solubilize in DMSO for in vitro studies.
  • Stability : Hydrolytically stable under neutral pH but may degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

  • Methodological Answer :

Crystallization : Use vapor diffusion (e.g., sitting-drop method) with solvents like methanol/water.

Data Collection : Perform X-ray diffraction (XRD) at 100 K using synchrotron radiation for high-resolution data.

Structure Solution : Apply SHELXT for phase problem resolution and SHELXL for refinement. Validate geometry with ORTEP-3 for graphical representation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Answer :

  • Dose-Response Curves : Replicate assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Meta-Analysis : Cross-reference PubChem bioactivity data (CID 75531146) and resolve outliers via statistical rigor (e.g., Grubbs’ test) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., tert-butyl to cyclopropyl) using carbamate coupling reagents (e.g., HATU/DIPEA) .
  • Computational Modeling : Perform docking studies with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., enzymes).
  • Biological Testing : Screen analogs in enzyme inhibition assays (IC50_{50}) and compare with parent compound .

Q. What experimental approaches are used to probe the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. How can researchers investigate the compound’s mechanism of action in enzyme modulation?

  • Methodological Answer :

  • Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • ITC/SPR : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics.
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scan) to identify critical interaction residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.